2,4-dimethoxy-6-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-1,3,5-triazine
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Overview
Description
2,4-Dimethoxy-6-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-1,3,5-triazine is a complex organic compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound features a triazine core substituted with dimethoxy groups and a pyridin-3-yloxy-methyl-azetidinyl moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-6-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-1,3,5-triazine typically involves multiple steps, starting with the preparation of the triazine core. One common method involves the reaction of cyanuric chloride with methanol to introduce the dimethoxy groups. The azetidinyl moiety can be introduced through a nucleophilic substitution reaction using an appropriate azetidine derivative. The final step involves the coupling of the pyridin-3-yloxy-methyl group to the azetidinyl-triazine intermediate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-6-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2,4-Dimethoxy-6-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-1,3,5-triazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-6-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-1,3,5-triazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(pyridin-4-yl)-1,3,5-triazine: Another triazine derivative with similar structural features but different substituents.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: A related compound used in peptide coupling reactions.
Uniqueness
2,4-Dimethoxy-6-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-1,3,5-triazine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its azetidinyl and pyridin-3-yloxy-methyl groups provide unique reactivity and potential for diverse applications .
Properties
IUPAC Name |
2,4-dimethoxy-6-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-1,3,5-triazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3/c1-20-13-16-12(17-14(18-13)21-2)19-7-10(8-19)9-22-11-4-3-5-15-6-11/h3-6,10H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFORNNONWHXIEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CC(C2)COC3=CN=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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